![molecular formula C18H15Cl2N3O4 B4726405 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide](/img/structure/B4726405.png)
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide, also known as AG-879, is a chemical compound that has been widely used in scientific research for its potential applications in cancer treatment. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a critical role in the growth and proliferation of cancer cells.
Wirkmechanismus
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide exerts its anti-cancer effects by selectively inhibiting the activity of EGFR, a protein that is overexpressed in many types of cancer cells. EGFR is a receptor tyrosine kinase that plays a critical role in the regulation of cell growth, proliferation, and survival. Inhibition of EGFR activity by this compound leads to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein tyrosine kinases, which play a critical role in the regulation of many cellular processes. This compound has also been shown to inhibit the activity of the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide is its potency and selectivity as an EGFR inhibitor. This makes it a valuable tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
For research include the development of new EGFR inhibitors, the identification of biomarkers for personalized cancer treatment, and clinical trials to investigate the safety and efficacy of 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast and lung cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c19-11-7-8-15(13(20)10-11)27-9-3-6-16(24)22-23-17(25)12-4-1-2-5-14(12)21-18(23)26/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,26)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAKZVFPNOCZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.